molecular formula C10H14ClN3O B8292945 4-chloro-N-(2-(dimethylamino)ethyl)picolinamide

4-chloro-N-(2-(dimethylamino)ethyl)picolinamide

Cat. No.: B8292945
M. Wt: 227.69 g/mol
InChI Key: UQFURMJFOXLKLV-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(dimethylamino)ethyl)picolinamide is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

4-chloro-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C10H14ClN3O/c1-14(2)6-5-13-10(15)9-7-8(11)3-4-12-9/h3-4,7H,5-6H2,1-2H3,(H,13,15)

InChI Key

UQFURMJFOXLKLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=NC=CC(=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloropicolinic acid (0.50 g, 3.2 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (0.67 g, 3.5 mmol) and 1-hydroxybenzotriazole hydrate (0.53 g, 3.5 mmol) were dissolved in DMF (6 mL). N1,N1-dimethylethane-1,2-diamine (0.381 mL, 3.49 mmol) and DIEA (0.62 mL, 3.5 mmol) were added, and the reaction was stirred at 33° C. overnight. The solution was cooled, diluted with water and extracted with methylene chloride. The organic layer was dried and concentrated to give the crude 4-chloro-N-(2-(dimethylamino)ethyl)picolinamide (0.79 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.381 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of thionyl chloride (7.4 mL, 101 mmol) in DMF was added pyridine-2-carboxylic acid (2.5 g, 20.3 mmol). The reaction mixture was heated at 95° C. for 12 h and then concentrated. The residue was redissolved in DMF (7 mL) and N,N-dimethylethane-1,2-diamine (11 mL, 101.5 mmol) was added. After stirring for 15 min, the mixture was concentrated and the residue was purified by column chromatography (0-10% methanol/dichloromethane) to yield 2.11 g of the title compound (46%). LCMS: (FA) ES+ 227.9 (M+1)
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
46%

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